7(S)-Cefdinir

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

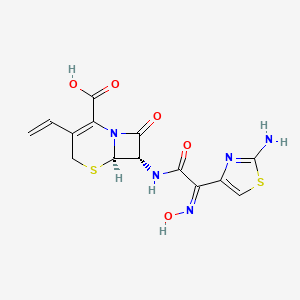

7(S)-Cefdinir is a useful research compound. Its molecular formula is C14H13N5O5S2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Clinical Applications

7(S)-Cefdinir is primarily prescribed for infections caused by susceptible strains of bacteria. Its notable clinical applications include:

- Respiratory Tract Infections : It is effective against conditions such as bronchitis, pneumonia, and sinusitis, particularly those caused by Streptococcus pneumoniae and Haemophilus influenzae .

- Ear Infections : Cefdinir is commonly used to treat acute otitis media in children .

- Skin and Soft Tissue Infections : It is indicated for various skin infections due to its broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Formulation Innovations

Recent advancements have focused on improving the bioavailability and solubility of this compound through innovative formulations:

- Solid Dispersions : Research has demonstrated that solid dispersions using hydrophilic polymers significantly enhance the dissolution rate and oral bioavailability of cefdinir. For instance, formulations using carboxymethylcellulose (CMC) showed up to a 9-fold increase in solubility compared to crystalline cefdinir .

| Formulation Type | Solubility Increase | Bioavailability Enhancement |

|---|---|---|

| CSD with HPMC | 9.0-fold | 4.30-fold |

| CSD with CMC | 9.0-fold | 6.77-fold |

| CSD with PVP K30 | 9.0-fold | 3.01-fold |

- Nanosuspensions : The development of nanosuspensions has also been reported to improve cefdinir's oral bioavailability by approximately three times compared to traditional formulations .

Pharmacokinetics

The pharmacokinetic profile of cefdinir indicates that it is predominantly excreted unchanged via the kidneys, necessitating dosage adjustments in patients with renal impairment. Studies have shown that renal clearance significantly affects the plasma concentration and half-life of the drug, emphasizing the need for careful monitoring in affected individuals .

Case Studies

Several case studies illustrate the efficacy and safety of cefdinir in diverse patient populations:

- Pediatric Studies : A pooled analysis evaluated the taste acceptability of cefdinir oral suspension compared to other pediatric antibiotics. Results indicated a favorable taste profile, which is crucial for adherence in younger patients .

- Allergic Reactions : A study on cephalosporin hypersensitivity highlighted that cefdinir may not exhibit cross-reactivity with penicillins in all patients, suggesting its potential as a safer alternative for those with penicillin allergies .

- Dissolution Studies : Comparative dissolution studies demonstrated that novel formulations of cefdinir significantly improved its solubility and bioavailability, supporting its use in clinical settings where rapid therapeutic levels are required .

特性

分子式 |

C14H13N5O5S2 |

|---|---|

分子量 |

395.4 g/mol |

IUPAC名 |

(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12+/m0/s1 |

InChIキー |

RTXOFQZKPXMALH-JQISMDCNSA-N |

異性体SMILES |

C=CC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O |

正規SMILES |

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。